molecular formula C19H17N3O2S B11516826 ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate

ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate

Cat. No.: B11516826
M. Wt: 351.4 g/mol
InChI Key: PHUNLOXFFIZBNZ-RELWKKBWSA-N
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Description

ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(QUINOLIN-8-YLSULFANYL)ACETATE is a complex organic compound that features a combination of phenylhydrazine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(QUINOLIN-8-YLSULFANYL)ACETATE typically involves the condensation of ethyl acetoacetate with 2-phenylhydrazine and 8-mercaptoquinoline. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinoline moiety.

    Reduction: Reduction reactions may target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmacologically active compounds.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Biology: As a probe for studying biological processes involving hydrazine and quinoline derivatives.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and quinoline moiety are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(THIOPHEN-2-YLSULFANYL)ACETATE
  • ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(PYRIDIN-2-YLSULFANYL)ACETATE

Uniqueness

ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(QUINOLIN-8-YLSULFANYL)ACETATE is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl (2E)-2-(phenylhydrazinylidene)-2-quinolin-8-ylsulfanylacetate

InChI

InChI=1S/C19H17N3O2S/c1-2-24-19(23)18(22-21-15-10-4-3-5-11-15)25-16-12-6-8-14-9-7-13-20-17(14)16/h3-13,21H,2H2,1H3/b22-18+

InChI Key

PHUNLOXFFIZBNZ-RELWKKBWSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1)/SC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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